molecular formula C20H16ClNO3S B2920939 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide CAS No. 895467-90-0

2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide

Cat. No.: B2920939
CAS No.: 895467-90-0
M. Wt: 385.86
InChI Key: UIGXBUCKBZQUDJ-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to a chlorobenzene ring, which is further connected to an acenaphthylene moiety through an acetamide linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-chlorobenzenesulfonyl chloride with an appropriate amine derivative of acenaphthylene. The reaction is usually carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

    Substitution: The chlorobenzene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide":

General Information
This compound has the molecular formula C20H16ClNO3S and a molecular weight of 385.8639 .

Similar Compounds and Their Applications

  • 3-(4-Chlorobenzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine:
    • This compound contains a thiazolidine ring, a sulfonyl group, and a dihydroacenaphthylene moiety.
    • Thiazolidines are of interest in pharmaceutical research because they are known for their biological activities, including antibacterial and anti-inflammatory properties.
    • It can be modified to enhance its biological activity or tailor its properties for specific applications through various chemical reactions due to its functional groups.
  • N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide:
    • It is a chemical compound with chlorophenyl and sulfonyl groups attached to an acetamide backbone.
    • It has potential biological activities, particularly in antimicrobial and anti-inflammatory research.
    • The mechanism of action involves interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors.

Mechanism of Action

The mechanism by which 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the acenaphthylene moiety may interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzenesulfonyl)-N-phenylacetamide
  • 2-(4-chlorobenzenesulfonyl)-N-(2-naphthyl)acetamide
  • 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-6-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide stands out due to the specific positioning of the acenaphthylene moiety, which can influence its chemical reactivity and biological interactions. The presence of the sulfonyl group also imparts unique properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-(4-chlorobenzenesulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, characterized by a sulfonamide group and a dihydroacenaphthylene moiety, suggests various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}ClN1_{1}O2_{2}S. The presence of a chlorobenzenesulfonyl group enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular Weight323.82 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot well-documented
Chemical StabilityStable under standard conditions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can form hydrogen bonds with amino acids in enzyme active sites or receptor binding sites, potentially modulating their activity.

Potential Mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways or cell signaling.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular responses.

2. Anti-inflammatory Effects

Compounds related to this structure have shown promise in reducing inflammation in vitro and in vivo. In particular, the inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects.

3. Anticancer Potential

There is growing interest in the anticancer properties of sulfonamide derivatives. Initial studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Case Study 1: Osteoclastogenesis Inhibition

A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), demonstrated significant inhibitory effects on osteoclastogenesis and bone resorption in vitro and in vivo. This study highlighted the potential for similar compounds to influence bone metabolism positively .

Case Study 2: Antibacterial Activity

In a study assessing various sulfonamide derivatives, compounds structurally similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c21-15-7-9-16(10-8-15)26(24,25)12-19(23)22-18-11-6-14-5-4-13-2-1-3-17(18)20(13)14/h1-3,6-11H,4-5,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGXBUCKBZQUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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